1-(2-(Furan-2-yl)-2-(indolin-1-yl)ethyl)-3-(m-tolyl)urea
CAS No.: 898432-43-4
Cat. No.: VC4987337
Molecular Formula: C22H23N3O2
Molecular Weight: 361.445
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898432-43-4 |
|---|---|
| Molecular Formula | C22H23N3O2 |
| Molecular Weight | 361.445 |
| IUPAC Name | 1-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-3-(3-methylphenyl)urea |
| Standard InChI | InChI=1S/C22H23N3O2/c1-16-6-4-8-18(14-16)24-22(26)23-15-20(21-10-5-13-27-21)25-12-11-17-7-2-3-9-19(17)25/h2-10,13-14,20H,11-12,15H2,1H3,(H2,23,24,26) |
| Standard InChI Key | BDQUJIGYJJAFAT-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)NC(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C43 |
Introduction
1-(2-(Furan-2-yl)-2-(indolin-1-yl)ethyl)-3-(m-tolyl)urea is a complex organic compound with a molecular formula of C22H23N3O2 and a molecular weight of 361.4 g/mol. This compound features a urea backbone with diverse functional groups, including furan, indoline, and m-tolyl moieties. The presence of these groups suggests potential applications in medicinal chemistry, particularly in drug design and development.
Synthesis and Preparation
While specific synthesis details for 1-(2-(Furan-2-yl)-2-(indolin-1-yl)ethyl)-3-(m-tolyl)urea are not readily available, compounds with similar structures often involve multi-step reactions. These may include the formation of the urea backbone through the reaction of isocyanates or amines with appropriate functional groups, followed by the incorporation of the furan and indoline moieties.
Research Findings and Future Directions
Given the lack of specific research findings on this compound, future studies could focus on its synthesis, biological evaluation, and computational modeling to predict potential interactions with biological targets. The compound's structural features make it an interesting candidate for further investigation in medicinal chemistry.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume